6-(4-(3-chlorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-(3-chlorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H15ClN4O2 and its molecular weight is 318.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrimido[4,5-c]Pyridazine and s-Triazolo Derivatives : The compound has been used in the synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives, showcasing its versatility in creating diverse chemical structures (Abdel Moneam, 2004).
Formation of Pyridazine Derivatives : Utilization in the formation of a variety of new pyrimidopyridazines, which demonstrates its potential in expanding chemical libraries (El-Gaby et al., 2003).
Crystal Structure and Physical Properties
Crystal Structure Analysis : Investigation of the crystal structure of related compounds helps understand the molecular conformations and interactions, crucial for designing new materials or drugs (Aydın et al., 2012).
Molecular Geometry and Interactions : Understanding the molecular geometry and interaction within crystals formed by similar compounds contributes to the field of materials science and drug design (Sallam et al., 2021).
Bioactivity and Pharmaceutical Applications
Antimicrobial Activity : Some derivatives have shown promise in antimicrobial activity, indicating potential for development into antibacterial and antifungal agents (Bhatt et al., 2016).
Anti-Inflammatory Properties : Certain derivatives have been explored for their anti-inflammatory activity, which could lead to new treatments for inflammation-related conditions (Refaat et al., 2007).
Antinociceptive Agents : Research into arylpiperazinylalkylpyridazinones related to the compound has suggested potential as potent antinociceptive agents, offering avenues for pain management research (Cesari et al., 2006).
Anti-Diabetic Drug Development : Some triazolo-pyridazine-6-yl-substituted piperazines, related to the compound, have been evaluated for anti-diabetic properties, indicating potential use in diabetes treatment (Bindu et al., 2019).
Glucan Synthase Inhibitors : Derivatives have been investigated as glucan synthase inhibitors, relevant for developing treatments against fungal infections (Ting et al., 2011).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Studies on related pyridazines suggest their use as corrosion inhibitors, an important application in materials science (Zarrouk et al., 2012).
Mechanism of Action
Target of Action
Related compounds such as 1-(3-chlorophenyl)piperazine have been shown to interact with serotonin receptors .
Mode of Action
It is suggested that related compounds may act as agonists at certain serotonin receptors .
Biochemical Pathways
Related compounds have been shown to influence serotonin signaling pathways .
Result of Action
Related compounds have been shown to influence serotonin signaling, which can have various effects on mood and behavior .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-11-2-1-3-12(10-11)19-6-8-20(9-7-19)15(22)13-4-5-14(21)18-17-13/h1-5,10H,6-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQDDXNCRKQALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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